Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]-
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Overview
Description
Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]- is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has shown potential in medicinal chemistry due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]- typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized using coupling reactions and electrophilic cyclization reactions.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions, where the benzothiophene core reacts with 4-phenyl-1-piperazine.
Final Amination Step:
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophenes .
Scientific Research Applications
Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is explored for its use in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling.
Receptor Binding: It can bind to various receptors, including G-protein coupled receptors and ion channels, modulating their activity.
Cellular Pathways: The compound affects cellular pathways related to apoptosis, cell cycle regulation, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A benzothiophene derivative used for the treatment of breast cancer.
Zileuton: Another benzothiophene derivative used as an anti-inflammatory agent.
Sertaconazole: A benzothiophene derivative with antifungal properties.
Uniqueness
Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]- is unique due to its specific structure, which combines the benzothiophene core with a piperazine moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
CAS No. |
832103-00-1 |
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Molecular Formula |
C19H21N3S |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
2-[(4-phenylpiperazin-1-yl)methyl]-1-benzothiophen-5-amine |
InChI |
InChI=1S/C19H21N3S/c20-16-6-7-19-15(12-16)13-18(23-19)14-21-8-10-22(11-9-21)17-4-2-1-3-5-17/h1-7,12-13H,8-11,14,20H2 |
InChI Key |
WSZQNEFKZKGHJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(S2)C=CC(=C3)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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